molecular formula C₃₆H₅₀O₃ B1139791 (3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol CAS No. 83116-96-5

(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol

Cat. No.: B1139791
CAS No.: 83116-96-5
M. Wt: 530.78
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their intricate structures and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives and related structures with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50O3/c1-24(18-21-36(39,25-10-6-4-7-11-25)26-12-8-5-9-13-26)30-16-17-31-29-15-14-27-22-28(37)19-20-34(27,2)32(29)23-33(38)35(30,31)3/h4-13,24,27-33,37-39H,14-23H2,1-3H3/t24-,27-,28-,29+,30-,31+,32+,33+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBCIRWFQPYPOH-CERMKAIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)[C@H]3CC[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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